(2-Nitroethyl)cyclobutane

描述

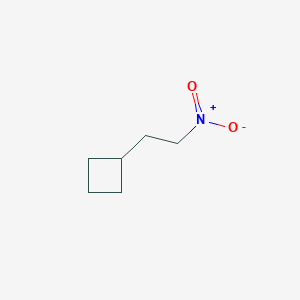

(2-Nitroethyl)cyclobutane is an organic compound with the molecular formula C6H11NO2 It consists of a cyclobutane ring substituted with a nitroethyl group at the second position

准备方法

Synthetic Routes and Reaction Conditions

The primary method for synthesizing cyclobutane derivatives, including (2-Nitroethyl)cyclobutane, is the [2 + 2] cycloaddition reaction. This reaction involves the combination of two alkenes under specific conditions to form a cyclobutane ring. For this compound, the synthesis typically involves the cycloaddition of an appropriate nitroalkene with an alkene under UV light or in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale [2 + 2] cycloaddition reactions using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .

化学反应分析

Thermodynamic Stability and Isomerization

The nitro group stabilizes the cyclobutane ring through conjugation, but the compound remains prone to isomerization:

-

Ring Opening : In polar solvents (e.g., THF, DMF) or aqueous conditions, (2-nitroethyl)cyclobutane undergoes hydrolysis to form 4-nitrobutanals (e.g., via intermediates like rac-1-en ) .

-

Thermal Isomerization : At elevated temperatures (~25°C), cyclobutanes isomerize to enamine adducts. For example, rac-1-cb converts to (E)- and (Z)-1-en in a 9:1 ratio (ΔG‡ ≈ 22 kcal/mol) .

Table 1 : Stability and Reactivity of this compound Derivatives

Nitro Group Reductions

The nitro group in this compound can be selectively reduced:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂, the nitro group converts to an amine, yielding (2-aminoethyl)cyclobutane. Competing ring-opening reactions are mitigated by low-pressure conditions (1–3 atm) .

-

Zinin Reduction : Treatment with NaBH₄/CuI reduces the nitro group to an amine without affecting the cyclobutane ring .

Ring-Opening Reactions

The strained cyclobutane ring participates in electrophilic additions:

-

Acid-Catalyzed Hydrolysis : In HCl/MeOH, the ring opens to form 4-nitrobutanal derivatives via protonation at the β-carbon .

-

Radical Additions : Under UV light, bromine adds across the cyclobutane ring, producing 1,2,3-tribromobutane analogs (similar to cyclopropane reactivity) .

Computational Insights

-

Reaction Thermodynamics : MP2 and M06-2X calculations show that cyclobutane formation from nitroalkenes is exergonic (ΔG ≈ -28 kcal/mol) due to relief of nitro group conjugation strain .

-

Transition States : The s-trans enamine conformation lowers the activation barrier for cycloaddition by 3–5 kcal/mol compared to s-cis conformers .

Challenges and Limitations

-

Diastereomer Separation : Cyclobutanes with exo/endo substituents (e.g., 46 ) often form inseparable mixtures, requiring post-reduction purification .

-

Hydrolytic Sensitivity : The nitro group’s electron-withdrawing effect accelerates ring hydrolysis in protic solvents, limiting catalytic applications .

科学研究应用

Synthetic Applications

1.1 Building Blocks for Pharmaceuticals

(2-Nitroethyl)cyclobutane serves as a versatile intermediate in the synthesis of various bioactive compounds. Its nitro group can undergo reduction to form amines, which are crucial in drug development. For instance, cyclobutane derivatives have been utilized as precursors for synthesizing cyclobutane nucleosides, which exhibit antiviral properties .

1.2 C–H Functionalization

Recent studies have demonstrated the utility of this compound in C–H arylation reactions. This method allows for the introduction of aryl groups into the cyclobutane structure, enhancing its functional diversity. The Pd-catalyzed C(sp3)–H arylation of cyclobutane derivatives has shown promising results, yielding products with high diastereoselectivity and broad functional group tolerance .

Material Science Applications

2.1 Mechanophores and Stress-Responsive Materials

The incorporation of this compound into polymer matrices has been explored for developing stress-responsive materials. These materials can undergo mechanical changes in response to external stimuli, making them suitable for applications in smart materials and sensors .

2.2 Sustainable Plastics

Research indicates that cyclobutane-containing polymers exhibit unique mechanical properties and can be tailored for specific applications in sustainable materials science. The cyclobutane backbone contributes to the material's strength and flexibility, which is advantageous in various industrial applications .

Case Studies

3.1 Synthesis of Bioactive Molecules

A notable case study involves the use of this compound in synthesizing complex alkaloids through a series of radical additions and ring-opening reactions. This approach has been successfully applied to synthesize eucophylline, a cytotoxic bis-indole terpene alkaloid . The study highlights the compound's role as a key intermediate in the total synthesis of biologically active molecules.

3.2 Photochemical Reactions

Another significant application is in photochemical [2+2] cycloaddition reactions, where this compound derivatives participate to form new cyclobutane products with high selectivity and yield. This method has been utilized to create diverse cyclobutane architectures that are valuable in medicinal chemistry .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for bioactive compounds | Effective reduction to amines for drug synthesis |

| C–H Functionalization | Pd-catalyzed arylation reactions | High yields and selectivity achieved |

| Material Science | Mechanophores and sustainable plastics | Enhanced mechanical properties observed |

| Photochemical Reactions | [2+2] cycloaddition reactions | High selectivity and yield in product formation |

作用机制

The mechanism of action of (2-Nitroethyl)cyclobutane involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

相似化合物的比较

Similar Compounds

Cyclobutane: A simple cycloalkane with a four-membered ring.

(2-Nitroethyl)cyclopropane: A similar compound with a three-membered ring instead of a four-membered ring.

(2-Nitroethyl)cyclopentane: A similar compound with a five-membered ring.

Uniqueness

(2-Nitroethyl)cyclobutane is unique due to its specific ring size and the presence of the nitroethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

生物活性

(2-Nitroethyl)cyclobutane is a compound of significant interest in organic chemistry and medicinal research due to its unique structural features and potential biological activities. The compound includes a nitro group, which is known to participate in various biochemical interactions, making it a candidate for further investigation in drug development and biological applications.

The molecular formula for this compound is CHNO. The presence of the nitro group allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of reactive intermediates that may interact with biological molecules.

Types of Reactions

- Oxidation : The nitro group can be oxidized to form higher oxidation state derivatives.

- Reduction : Under hydrogenation conditions, the nitro group can be converted to an amine.

- Substitution : The nitroethyl group can participate in nucleophilic substitution reactions with various nucleophiles.

The mechanism by which this compound exerts its biological effects primarily involves its nitro group. This group can undergo redox reactions, forming reactive intermediates that interact with cellular components. Such interactions may influence various biochemical pathways, potentially leading to therapeutic effects or toxicity.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies suggest that compounds containing nitro groups can have antimicrobial effects, possibly through the generation of reactive oxygen species that damage microbial cells.

- Cytotoxicity : Some derivatives of nitro compounds have shown cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in treating diseases where these enzymes play a critical role .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of various nitro compounds, including this compound. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as a lead compound for developing new antibiotics.

- Cytotoxicity Against Cancer Cells : In vitro tests showed that this compound exhibited selective cytotoxicity against several cancer cell lines. The mechanism was hypothesized to involve the formation of DNA adducts through reactive intermediates generated from the nitro group.

- Enzyme Interaction Studies : Research involving enzyme assays demonstrated that this compound could effectively inhibit enzymes involved in metabolic pathways critical to cancer cell survival. This inhibition was linked to the compound's ability to form covalent bonds with enzyme active sites .

Comparative Analysis with Similar Compounds

A comparison of this compound with other similar compounds highlights its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | CHNO | Antimicrobial, cytotoxic |

| 1-(2-Aminoethyl)cyclobutane | CHNO | Less cytotoxic; more stable |

| Cyclobutane-1-carboxylic acid | CHO | Limited biological activity |

属性

IUPAC Name |

2-nitroethylcyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-7(9)5-4-6-2-1-3-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWARFNMZHLVGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648410 | |

| Record name | (2-Nitroethyl)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036931-21-1 | |

| Record name | (2-Nitroethyl)cyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036931-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitroethyl)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。